molecular formula C20H22N2O4 B13087958 Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13087958
M. Wt: 354.4 g/mol
InChI Key: DMFQGHZDUMRGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carbamate group at the 1-position and a 2-carbamoylphenoxy substituent at the 4-position of the piperidine ring. The carbamoylphenoxy moiety introduces hydrogen-bonding capabilities and polar interactions, which may enhance binding affinity in biological systems or influence physicochemical properties such as solubility and stability. Its synthesis likely involves nucleophilic substitution or coupling reactions to install the phenoxy group, followed by carbamoylation .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c21-19(23)17-8-4-5-9-18(17)26-16-10-12-22(13-11-16)20(24)25-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,21,23)

InChI Key

DMFQGHZDUMRGOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of N-Benzyl-4-piperidinecarboxaldehyde Intermediate

A key intermediate in the synthesis is N-benzyl-4-piperidinecarboxaldehyde, prepared through a sequence of transformations starting from 4-piperidinecarboxylic acid:

Step Reaction Conditions Notes
1 Esterification of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride Acid catalysis Provides ester intermediate for further modification
2 Alkylation with benzyl group to form N-benzyl-4-piperidinecarboxylate methyl ester Alkylating agent, mild base Introduces benzyl substituent on nitrogen
3 Hydrolysis of methyl ester to N-benzyl-4-piperidinecarboxylic acid Basic or acidic hydrolysis Converts ester to acid for acylation
4 Acylation to form N-benzyl-4-piperidinecarboxamide Amide formation conditions Prepares amide for dehydration
5 Dehydration to 1-benzylpiperidine-4-carbonitrile Thionyl chloride reflux (4-8 h) Converts amide to nitrile
6 Reduction of nitrile to aldehyde using diisobutylaluminum hydride (DIBAL-H) -25 to 25 °C, 0.5-2 h Mild reduction to aldehyde avoiding over-reduction

This sequence avoids harsh conditions such as ultra-low temperatures or anhydrous/oxygen-free environments, making it practical and scalable. Yields are generally high with good reproducibility. The reaction parameters such as molar ratios, temperature, and reaction times are optimized to maximize purity and yield.

Formation of the Carbamoylphenoxy Moiety

The carbamoylphenoxy group (specifically the 2-carbamoylphenoxy substituent) is introduced via nucleophilic aromatic substitution or esterification reactions involving:

  • Phenol derivatives bearing the carbamoyl group at the ortho position.
  • Reaction with benzyl 4-hydroxy-1-piperidinecarboxylate or its derivatives.

The phenolic hydroxyl group reacts with the piperidine carboxylate derivative under controlled conditions to form the ether linkage, typically facilitated by base catalysis or coupling agents to ensure selective substitution.

Final Coupling and Purification

The final step involves coupling the N-benzylpiperidine intermediate with the 2-carbamoylphenoxy moiety to yield Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate. This step requires:

  • Controlled temperature to avoid side reactions.
  • Use of solvents such as toluene or dichloromethane.
  • pH adjustment and extraction to purify the product.

Purification is commonly achieved by extraction, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure. Column chromatography is often avoided in industrial processes to simplify scale-up.

Reaction Conditions and Parameters

Reaction Step Reagents Molar Ratios Temperature Time Notes
Esterification 4-piperidinecarboxylic acid, methanol, acid catalyst 1: excess methanol Room temp Several hours Formation of methyl ester hydrochloride
Alkylation Methyl ester, benzyl halide, base 1:1 Room temp 1-4 h Introduction of benzyl group
Hydrolysis Ester, aqueous base or acid 1:5-15 (g/mL) Ice bath 0.5-2 h Conversion to acid
Acylation Acid, ammonia or amine 1:5-15 (g/mL) Reflux 1-4 h Formation of amide
Dehydration Amide, thionyl chloride 1:5-10 (g/mL) Reflux 4-8 h Conversion to nitrile
Reduction Nitrile, DIBAL-H 1:1-2 -25 to 25 °C 0.5-2 h Aldehyde formation

These parameters are crucial for achieving high yield and purity, with reaction monitoring by thin-layer chromatography (TLC) to determine completion.

Summary Table of Key Intermediates and Reactions

Intermediate/Product Molecular Formula Key Reaction Yield/Remarks
Methyl 4-piperidinecarboxylate hydrochloride C6H12NO2·HCl Esterification High yield, stable
N-benzyl-4-piperidinecarboxylate methyl ester C13H17NO2 Alkylation Efficient benzyl introduction
N-benzyl-4-piperidinecarboxylic acid C12H15NO2 Hydrolysis Clean conversion
N-benzyl-4-piperidinecarboxamide C12H16N2O Acylation High purity amide
1-benzylpiperidine-4-carbonitrile C12H14N2 Dehydration Yellow oil, good yield
N-benzyl-4-piperidinecarboxaldehyde C12H15NO Reduction Colorless oil, key intermediate

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the piperidine ring and carbamoyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, influencing their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and synthetic approaches:

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight Key Features Synthetic Yield References
This compound (Target) 2-Carbamoylphenoxy C₂₀H₂₁N₂O₄ 353.40 g/mol Polar carbamoyl group; potential hydrogen bonding. Not reported -
Benzyl 4-(4-aminophenoxy)piperidine-1-carboxylate (OT-8823) 4-Aminophenoxy C₁₉H₂₂N₂O₃ 326.39 g/mol Amino group enhances basicity; reduced polarity vs. carbamoyl. Not reported
Benzyl 4-[(5-(4-fluorophenylcarbamoyl)pyridin-2-ylthio)methyl]piperidine-1-carboxylate (16) Thioether-linked pyridylcarbamoyl C₂₄H₂₃FN₃O₃S 452.52 g/mol Sulfur atom increases lipophilicity; pyridyl group introduces aromaticity. Not reported
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxy-oxopropanoyl C₁₈H₂₃NO₅ 333.38 g/mol Ester group improves solubility; keto-enol tautomerism possible. Not reported
Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Direct piperidine carbamoyl C₁₄H₁₈N₂O₃ 262.31 g/mol Carbamoyl on piperidine; compact structure with high polarity. Not reported
Benzyl 4-[4-(6-fluoroindol-1-yl)butyl]piperidine-1-carboxylate (30) 6-Fluoroindole butyl chain C₂₄H₂₇FN₂O₂ 406.48 g/mol Bulky indole substituent; fluoro group enhances metabolic stability. 78%

Structural and Functional Insights

Substituent Position and Polarity: The 2-carbamoylphenoxy group in the target compound provides a para-substituted aromatic system with a polar carbamoyl moiety, distinguishing it from OT-8823 (4-aminophenoxy), which has a meta-amino group. Compound 16 incorporates a thioether-linked pyridylcarbamoyl group, which increases lipophilicity (logP) and may enhance membrane permeability relative to the target’s ether-linked phenoxy group .

Synthetic Strategies: The target compound’s phenoxy group likely derives from nucleophilic aromatic substitution (e.g., reacting a piperidine alcohol with 2-carbamoylphenol under Mitsunobu conditions), similar to methods used for pyridylmethyl derivatives in (63–75% yields via cross-electrophile coupling) . In contrast, Compound 30 () uses a Mitsunobu-like reaction to install a fluoroindole butyl chain, achieving 78% yield, suggesting that steric hindrance from bulkier substituents requires optimized conditions .

Physicochemical Properties: The ethoxy-oxopropanoyl derivative () has a molecular weight of 333.38 g/mol and an ester group that may improve aqueous solubility compared to the target’s carbamoylphenoxy group. However, the keto group could introduce instability under basic conditions .

Fluoro groups often enhance metabolic stability, while sulfur atoms can modulate cytochrome P450 interactions .

Biological Activity

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core substituted with a benzyl group and a carbamoylphenoxy moiety. Its molecular formula is C17H22N2O5C_{17}H_{22}N_2O_5 with a molecular weight of 334.37 g/mol. The compound's structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system (CNS) and cancer therapies.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in metabolic pathways.

1. Neurotransmitter Modulation

Research indicates that compounds with piperidine structures can influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This modulation can have implications for treating neurological disorders such as depression and schizophrenia.

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain enzymes involved in cancer cell metabolism, particularly those associated with oxidative phosphorylation (OXPHOS). Inhibition of OXPHOS is a promising strategy for targeting cancer cells that rely heavily on aerobic metabolism for growth and survival .

Biological Activity Findings

Recent studies have demonstrated the following biological activities associated with this compound:

In Vitro Studies

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells, with IC50 values in the low micromolar range.
  • Mechanism of Action : The cytotoxicity appears linked to the disruption of ATP production in galactose-containing media, suggesting that it forces cells to rely on OXPHOS, leading to energy depletion .

In Vivo Studies

  • Efficacy in Animal Models : In murine models of cancer, this compound demonstrated promising anti-tumor activity, significantly reducing tumor size compared to controls.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Pancreatic Cancer Treatment : A study reported that this compound effectively reduced tumor growth in a syngeneic pancreatic cancer model, showcasing its potential as an anti-cancer agent .
  • Neurological Disorders : Another investigation focused on its effects on neurotransmitter systems, revealing that the compound could enhance serotonin levels in rodent models, suggesting potential use in treating depression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeActivity ObservedIC50 ValueModel Used
In VitroCytotoxicity against pancreatic cancer cells~0.58 μMUM16 pancreatic cancer cells
In VivoTumor size reduction in miceN/ASyngeneic pancreatic model
NeurotransmitterIncrease in serotonin levelsN/ARodent model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.